Etioporphyrin I

描述

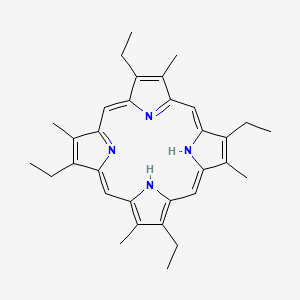

Etioporphyrin I (EP I) is a naturally occurring porphyrin compound found in the leaves of the plant species Etiopia. It is a highly versatile compound that has a wide range of applications in the scientific and medical research fields. EP I has been studied for its potential to be used in a variety of different laboratory experiments and has been found to have a number of biochemical and physiological effects on the body.

科学研究应用

晶体工程和共晶化

Etioporphyrin-I(Etio-I)在晶体工程中表现出显著的潜力,特别是在与C70等富勒烯的共晶化中。研究人员发现,Etio-I可以作为手性分选不对称富勒烯的试剂。值得注意的是,将辛烷基取代物(OEP)中的乙基基团替换为甲基取代物形成Etio-I具有重要的结构后果。当与C60或C70富勒烯(Ghiassi et al., 2016)结合时,这包括Etio-I与不同金属变体(如Co、Ni、Cu和Zn)的相互作用。

生物医学应用

Etioporphyrin I及其金属卟啉衍生物在生物医学科学中发挥着至关重要的作用。这些化合物具有独特的光化学、光物理和光氧化性能,在磁共振成像(MRI)对比剂、癌症光动力疗法(PDT)和生物成像等方面得到应用。卟啉类化合物的结构修饰,包括this compound,允许调节性能,这对于各种生物医学应用是有益的(Imran et al., 2018)。

与氧空位的相互作用

吸附的锌(II)this compound(ZnEtio)在与TiO2(110)表面的桥接氧空位相互作用时,其电子结构发生显著变化。在超高真空(UHV)条件下研究的这种相互作用表明高度局部化的相互作用,这对于理解表面化学中的分子级相互作用至关重要(Lackinger et al., 2012)。

分子结构分析

对锌(II)etioporphyrin II的分子结构进行研究,这是this compound的一个密切相关变体,揭示了这些化合物的构象多样性。这种理解对于需要精确分子构型的应用至关重要,例如在靶向治疗剂的开发中(Tverdova et al., 2015)。

电子吸收光谱

对镁this compound(MgEtioP)的电子吸收光谱进行研究,为这些分子的激发能提供了见解。这些研究对于光电子学和光子学等领域的应用至关重要,其中材料的吸收和发射性能至关重要(Sundholm, 2000)。

分子中的构象转变

通过扫描隧道显微镜诱导单个Zn(II)this compound分子的可逆构象转变,展示了Etio-I在纳米尺度器件应用中的潜力。这项研究为分子电子学中的静电力机制和非弹性电子隧穿提供了宝贵的见解(Qiu et al., 2004)。

未来方向

Etioporphyrin I and its isomers have shown good stability during high vacuum sublimation and high photoconductivity in thin sublimed films, making them promising candidates for device applications . The InCl-EtioP-I compound will further be used as a photoresponsive material in thin-film optoelectronic devices .

作用机制

Target of Action

Etioporphyrin I, a type of porphyrin, plays a significant role in nature as it is involved in various biochemical processes . Porphyrins, including this compound, are known to serve as enzymatic cofactors, electron and exciton shuffles, photoactive dyes, or signaling substances . When complexed to metals, porphyrins can engage in a multitude of contemporary applications ranging from solar energy generation to serving as catalysts for important chemical reactions .

Pharmacokinetics

For instance, certain porphyrins are known to selectively localize in tumor cells when administered parenterally .

Result of Action

The result of this compound’s action can be seen in its role in the growth of organic crystals. The lateral spreading of the precursor-initiated stacks of layers crucially relies on abundant solute supply directly from the solution . Moreover, porphyrins, including this compound, are known to act as photosensitizers, especially in the production of highly reactive singlet oxygen, which in turn exerts cytotoxic action .

生化分析

Biochemical Properties

Etioporphyrin I plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with metalloproteins, where it can coordinate with metal ions such as iron, zinc, and magnesium. These interactions are crucial for the compound’s function in electron transfer and catalysis. For instance, in the presence of iron, this compound can form complexes that mimic the behavior of heme, an essential component of hemoglobin and cytochromes . These complexes are involved in oxygen transport and electron transfer processes.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can act as a photosensitizer, generating reactive oxygen species when exposed to light. These reactive oxygen species can induce oxidative stress, leading to changes in gene expression and potentially causing cell death through apoptosis or necrosis . Additionally, this compound’s ability to generate singlet oxygen makes it useful in photodynamic therapy for targeting cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to various biomolecules and influence their activity. One of the key interactions is with metalloproteins, where this compound can coordinate with metal ions and form stable complexes. These complexes can either inhibit or activate enzymes, depending on the specific context. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of drugs and other xenobiotics . Additionally, the compound’s ability to generate reactive oxygen species can lead to oxidative damage to cellular components, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal conditions, but its stability can be affected by factors such as light exposure and pH. Over time, this compound can degrade into various byproducts, which may have different biological activities . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in the context of oxidative stress and photodynamic therapy .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological activity. For instance, in photodynamic therapy, the dosage of this compound must be carefully controlled to achieve the desired therapeutic effect without causing excessive toxicity . High doses of the compound can lead to adverse effects such as tissue damage and inflammation, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to heme synthesis and degradation. The compound can interact with enzymes such as ferrochelatase, which catalyzes the insertion of iron into protoporphyrin IX to form heme . Additionally, this compound can affect the levels of other metabolites in the heme biosynthetic pathway, influencing overall metabolic flux . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound can bind to albumin and other plasma proteins, facilitating its transport in the bloodstream . Additionally, this compound can be taken up by cells through endocytosis and distributed to different cellular compartments . The compound’s localization and accumulation can influence its biological activity, particularly in the context of photodynamic therapy .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound can localize to various cellular compartments, including the mitochondria, endoplasmic reticulum, and lysosomes . This localization is often mediated by specific targeting signals and post-translational modifications that direct the compound to its intended site of action . The subcellular distribution of this compound can influence its ability to generate reactive oxygen species and induce oxidative stress, affecting overall cellular function .

属性

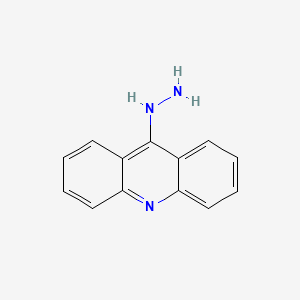

IUPAC Name |

2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-21,22-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N4/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25/h13-16,33-34H,9-12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZHKQAQSTVZMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CC)C)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

448-71-5 | |

| Record name | 21H,23H-Porphine, 2,7,12,17-tetraethyl-3,8,13,18-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000448715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

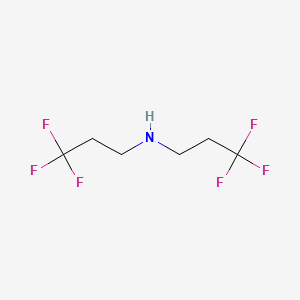

![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1294230.png)